molecular formula C20H17NO3 B12850474 4-Amino-3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid CAS No. 893738-17-5

4-Amino-3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B12850474
CAS No.: 893738-17-5
M. Wt: 319.4 g/mol
InChI Key: CNYNXGJAYXTRPB-UHFFFAOYSA-N
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Description

4-Amino-3’-(benzyloxy)[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives This compound features a biphenyl core with an amino group at the 4-position, a benzyloxy group at the 3’-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3’-(benzyloxy)[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of the benzyloxy group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with a benzyloxy group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3’-(benzyloxy)[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

4-Amino-3’-(benzyloxy)[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3’-(benzyloxy)[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both amino and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets.

Properties

893738-17-5

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

2-amino-5-(3-phenylmethoxyphenyl)benzoic acid

InChI

InChI=1S/C20H17NO3/c21-19-10-9-16(12-18(19)20(22)23)15-7-4-8-17(11-15)24-13-14-5-2-1-3-6-14/h1-12H,13,21H2,(H,22,23)

InChI Key

CNYNXGJAYXTRPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)N)C(=O)O

Origin of Product

United States

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